1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzothiazole with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as tert-butyl alcohol at elevated temperatures (around 120°C) for an extended period (e.g., 15 hours) . The product is then purified through extraction and recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where different substituents can be introduced using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders and infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets. Molecular docking studies and in vitro assays are often used to elucidate the precise mechanism of action .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares a similar structure but lacks the butan-1-one moiety.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamides: These derivatives have a benzamide group instead of the butan-1-one moiety.
Uniqueness: 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is unique due to the presence of the butan-1-one moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-5-14(20)18-8-10-19(11-9-18)16-17-15-12(21-2)6-4-7-13(15)22-16/h4,6-7H,3,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCJWJDWUQKKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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